BenchChemオンラインストアへようこそ!

5'-Deoxyinosine dialdehyde

Ribonucleotide reductase inhibition Nucleic acid synthesis Cancer chemotherapy

5'-Deoxyinosine dialdehyde (CAS 71671-62-0; synonym: 5'-deoxyinox) is a synthetic, periodate-oxidized purine nucleoside dialdehyde derivative with the molecular formula C₁₀H₁₀N₄O₄ and a molecular weight of 250.21 Da. It belongs to the class of nucleoside dialdehydes generated by periodate cleavage of the ribose ring, yielding two reactive aldehyde functionalities.

Molecular Formula C10H10N4O4
Molecular Weight 250.21 g/mol
CAS No. 71671-62-0
Cat. No. B12926457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Deoxyinosine dialdehyde
CAS71671-62-0
Molecular FormulaC10H10N4O4
Molecular Weight250.21 g/mol
Structural Identifiers
SMILESCC(C=O)OC(C=O)N1C=NC2=C1N=CNC2=O
InChIInChI=1S/C10H10N4O4/c1-6(2-15)18-7(3-16)14-5-13-8-9(14)11-4-12-10(8)17/h2-7H,1H3,(H,11,12,17)/t6-,7-/m1/s1
InChIKeyXSJQRGNLPCWYFJ-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-Deoxyinosine Dialdehyde (CAS 71671-62-0): A Periodate-Oxidized Nucleoside Dialdehyde Ribonucleotide Reductase Inhibitor — Procurement-Relevant Identity and Chemical Class


5'-Deoxyinosine dialdehyde (CAS 71671-62-0; synonym: 5'-deoxyinox) is a synthetic, periodate-oxidized purine nucleoside dialdehyde derivative with the molecular formula C₁₀H₁₀N₄O₄ and a molecular weight of 250.21 Da [1]. It belongs to the class of nucleoside dialdehydes generated by periodate cleavage of the ribose ring, yielding two reactive aldehyde functionalities . The compound is prepared from 5'-deoxyadenosine via nitrous acid deamination followed by periodate oxidation, and it functions as an inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides [2]. Its closest structural analog is inosine dialdehyde (Inox, NSC 118994; C₁₀H₁₀N₄O₅, MW 266.21), which differs by the presence of a 5'-hydroxyl group [3].

Why Inosine Dialdehyde (Inox, NSC 118994) Cannot Substitute for 5'-Deoxyinosine Dialdehyde in Ribonucleotide Reductase-Targeted Studies


Although 5'-deoxyinosine dialdehyde and inosine dialdehyde (Inox) differ only by a single 5'-hydroxyl group (MW difference of 16 Da), this minor structural variation produces profound pharmacological divergence that precludes interchangeable use. Direct comparative studies demonstrate that 5'-deoxyinosine dialdehyde is more potent on a molar basis for inhibiting RNA and DNA synthesis yet accumulates intracellularly at levels 4- to 5-fold lower than Inox [1]. Critically, 5'-deoxyinosine dialdehyde engages at least two additional intracellular targets — dCMP deaminase and RNA polymerase in isolated nuclei — that Inox does not inhibit [1][2]. Furthermore, the two compounds exhibit antagonistic pharmacological interactions when combined, as determined by isobologram analysis of Ehrlich tumor cell ribonucleotide reductase, confirming that they do not act as functional equivalents even at the level of their shared target enzyme [3]. Substituting Inox for 5'-deoxyinosine dialdehyde therefore introduces confounded target engagement, altered potency-to-accumulation relationships, and fundamentally different combination pharmacology.

5'-Deoxyinosine Dialdehyde (CAS 71671-62-0): Quantified Differentiation Evidence Against Inosine Dialdehyde and Other Ribonucleotide Reductase Inhibitors


Greater Molar Potency for RNA and DNA Synthesis Inhibition in Intact Tumor Cells Versus Inosine Dialdehyde (Inox)

In head-to-head experiments using intact Ehrlich tumor cells, 5'-deoxyinosine dialdehyde (5'-deoxyinox) inhibited RNA and DNA synthesis more potently than inosine dialdehyde (Inox) on an equimolar basis [1]. This molar potency advantage was observed despite the fact that Inox achieved 4- to 5-fold higher intracellular accumulation, indicating that 5'-deoxyinox possesses substantially greater intrinsic activity per molecule [2]. The comparative study by Cory and Parker (1979) established that the 5'-deoxy modification of the dialdehyde scaffold enhances inhibitory potency against macromolecular synthesis beyond what would be predicted from cellular uptake alone [1].

Ribonucleotide reductase inhibition Nucleic acid synthesis Cancer chemotherapy

4- to 5-Fold Lower Intracellular Accumulation Despite Superior Growth Inhibitory Potency — A Unique Potency-to-Uptake Ratio

In L1210 murine leukemia cells, a direct comparative study demonstrated that although 5'-deoxyinosine dialdehyde (5'-dInox) inhibited L1210 cell growth more strongly than Inox, the intracellular concentration of Inox reached levels 4- to 5-fold higher than those of 5'-dInox [1]. This inverse relationship between cellular accumulation and growth inhibitory potency indicates that 5'-dInox possesses substantially greater intrinsic biochemical activity per accumulated molecule. The lower intracellular accumulation may reflect differences in membrane transport, with the absence of the 5'-hydroxyl group altering recognition by nucleoside transporters, or more rapid intracellular metabolism of 5'-dInox [1].

Cellular pharmacokinetics Drug accumulation L1210 leukemia

Unique Inhibition of dCMP Deaminase — A Target Not Engaged by Inosine Dialdehyde

Metabolic labeling studies using [5-³H]deoxycytidine and [5-³H]deoxyuridine in L1210 cells identified dCMP deaminase (EC 3.5.4.12) as a specific intracellular target of 5'-deoxyinosine dialdehyde that is not inhibited by Inox [1]. In cell-free extracts prepared from 5'-dInox-treated L1210 cells, dCMP deaminase activity was reduced markedly, and this decrease was not reversed by increased substrate concentrations, nor was the residual enzyme activity subject to allosteric activation by dCTP [1]. This irreversible or non-competitive inhibition pattern at dCMP deaminase represents a mechanistically distinct site of action beyond ribonucleotide reductase [1]. In contrast, Inox does not produce measurable dCMP deaminase inhibition under identical conditions [1].

dCMP deaminase Pyrimidine metabolism Deoxycytidine nucleotides

Qualitatively Distinct RNA Polymerase Inhibition Pattern in Isolated Nuclei — Irreversible Inhibition Not Shared by Inox

A striking mechanistic divergence was observed when the two compounds were tested for direct inhibition of RNA polymerase activity in isolated nuclei. Inox did not inhibit RNA polymerase activity when added directly to isolated nuclei, whereas 5'-deoxyinosine dialdehyde produced marked inhibition under identical conditions [1]. Furthermore, the RNA polymerase inhibition observed in nuclei from Inox-treated cells was completely reversed by the addition of exogenous poly(dA-dT) template, but the inhibition caused by 5'-deoxyinosine dialdehyde was not reversed by this treatment [1]. This indicates that 5'-deoxyinosine dialdehyde causes a more profound or irreversible alteration to the transcriptional machinery — possibly through covalent modification by its dialdehyde groups — that is not produced by Inox [1].

RNA polymerase inhibition Isolated nuclei Transcriptional inhibition

Antagonistic Pharmacological Interaction with Inox — Isobologram Evidence of Non-Equivalent Binding

Isobologram analysis of Ehrlich tumor cell ribonucleotide reductase (CDP reductase activity) revealed that the combination of inosine dialdehyde (Inox) and 5'-deoxyinosine dialdehyde produced antagonistic inhibition [1]. In contrast, the combination of IMPY (pyrazoloimidazole) with Inox produced synergistic inhibition of the same enzyme [1]. This antagonism between the two nucleoside dialdehydes indicates that they compete for overlapping binding determinants on the dye fraction component of ribonucleotide reductase, yet their binding modes or induced conformational changes are sufficiently distinct that co-occupancy results in mutual interference rather than additivity or synergy [1][2]. This pharmacological incompatibility further reinforces that the two compounds are not interchangeable even at their shared primary target.

Drug combination Isobologram analysis Ribonucleotide reductase CDP reductase

High-Confidence Application Scenarios for 5'-Deoxyinosine Dialdehyde (CAS 71671-62-0) Based on Verified Differentiation Evidence


Selective Pharmacological Studies of dCMP Deaminase in Pyrimidine Deoxyribonucleotide Metabolism

5'-Deoxyinosine dialdehyde is the appropriate tool compound for experiments requiring concomitant inhibition of ribonucleotide reductase and dCMP deaminase. Unlike Inox, which spares dCMP deaminase, 5'-deoxyinosine dialdehyde produces marked, non-competitive inhibition of this enzyme that is not reversed by increased substrate or allosteric activation by dCTP [1]. This dual-target profile is essential for studies investigating the coordinated regulation of dCMP deaminase and ribonucleotide reductase in deoxyribonucleotide pool homeostasis. The irreversible nature of dCMP deaminase inhibition also makes this compound suitable for washout experiments designed to assess enzyme recovery kinetics [1].

Nuclear Transcription Inhibition Assays Requiring Direct RNA Polymerase Targeting in Isolated Nuclei

For investigators studying transcriptional regulation using isolated nuclear preparations, only 5'-deoxyinosine dialdehyde — not Inox — produces direct and template-irreversible inhibition of RNA polymerase activity [2]. This property makes it the required reagent for experiments where transcriptional inhibition must be attributed to direct nuclear effects rather than indirect consequences of ribonucleotide depletion. The irreversible nature of the inhibition (not reversed by exogenous template) further makes 5'-deoxyinosine dialdehyde suitable for pulse-chase transcriptional studies [2].

Ribonucleotide Reductase Combination Chemotherapy Studies Requiring Defined Pharmacological Interactions

In combination chemotherapy research using isobologram methodology, 5'-deoxyinosine dialdehyde produces an antagonistic interaction with Inox but may yield different interaction profiles with other RNR inhibitors such as IMPY, hydroxyurea, or MAIQ [3][4]. This defined and reproducible antagonism makes 5'-deoxyinosine dialdehyde a critical reference compound for mapping the pharmacological interaction landscape of ribonucleotide reductase inhibitors targeting the dye fraction (B1-like) component. Procurement of Inox instead would generate a different interaction matrix, confounding cross-study comparisons [3].

Structure-Activity Relationship (SAR) Studies of Nucleoside Dialdehyde Ribonucleotide Reductase Inhibitors

The structural difference between 5'-deoxyinosine dialdehyde (MW 250.21, no 5'-OH) and Inox (MW 266.21, 5'-OH present) provides a minimal chemical perturbation that yields multiple pharmacological divergences — altered molar potency, distinct intracellular accumulation, expansion of target profile to include dCMP deaminase and RNA polymerase, and antagonistic co-binding [1][2][3]. This makes the pair an ideal comparator set for SAR campaigns aimed at dissecting the contribution of the 5'-hydroxyl group to target engagement, cellular transport, and polypharmacology within the nucleoside dialdehyde class [1][2].

Quote Request

Request a Quote for 5'-Deoxyinosine dialdehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.